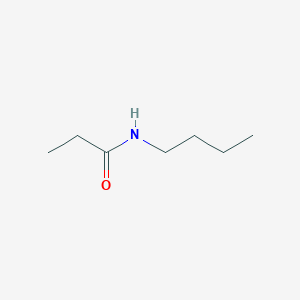

6-Methoxynaphthalen-1-amine

Übersicht

Beschreibung

6-Methoxynaphthalen-1-amine is an analogue of the antidepressant drug agomelatine . It is protonated at the carbonyl O atom of its amide group .

Synthesis Analysis

Starting from the naphthalene derivative, which belongs to the arylpropanoic acid family of NSAIDs, certain 6-methoxynaphthalene derivatives have been synthesized . These derivatives have been evaluated for their antiproliferative activities .Molecular Structure Analysis

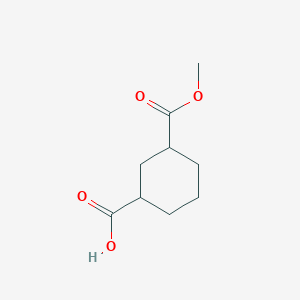

The side chain at the 1-position adopts an extended conformation, with all non-H atoms lying in the same plane as the naphthalene .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . These architectures have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis

6-Methoxynaphthalen-1-amine has a molecular weight of 173.215 . It has a density of 1.156g/cm3, a boiling point of 341.4ºC at 760mmHg, and a flash point of 177.5ºC . Its refractive index is 1.601 .Wissenschaftliche Forschungsanwendungen

Synthesis of Naproxen Derivatives

6-Methoxynaphthalen-1-amine can be used in the synthesis of naproxen derivatives. For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . This newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

Creation of Bio-functional Hybrid Molecules

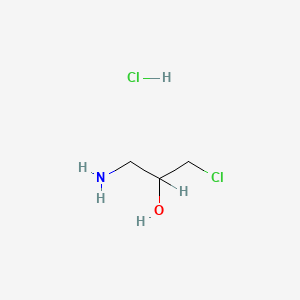

The compound can also be used in the creation of bio-functional hybrid molecules. In one study, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized in the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, IR, and mass spectral data .

Development of Anti-inflammatory Drugs

6-Methoxynaphthalen-1-amine can be used in the development of anti-inflammatory drugs. Naproxen, a propionic acid derivative, is a common anti-inflammatory and analgesic drug. Its action is thought to be connected to the COX enzyme’s inhibition, which lowers the levels of prostaglandin in various fluids and tissue types .

Reduction of Gastrointestinal Toxicity

The compound can be used to reduce gastrointestinal toxicity. Due to their free carboxylic groups, aryl propionic acids such as naproxen are thought to cause digestive issues. Thus, masking this acidic group might result in a reduction or elimination of gastrointestinal toxicity .

Enhancement of Biological Activity

The presence of 6-Methoxynaphthalen-1-amine in a molecule can enhance its biological activity. A chlorine substituent increases the lipophilicity of the whole molecule, resulting in greater partitioning of a chlorinated substance into the lipophilic phase of a cell membrane or the lipophilic domains of a protein .

Synthesis of Alkaloids

6-Methoxynaphthalen-1-amine can be used in the synthesis of alkaloids. For example, 5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine was synthesized using this compound .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKNPNIVLBZAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

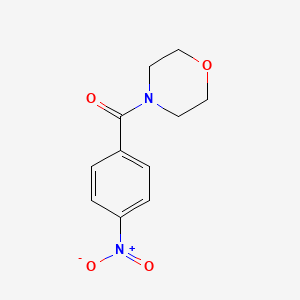

COC1=CC2=C(C=C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312885 | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxynaphthalen-1-amine | |

CAS RN |

5302-77-2 | |

| Record name | NSC263822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)